Acrylonitrile-3-13C
Overview
Description
Acrylonitrile-3-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position of the acrylonitrile molecule. This compound is primarily used in scientific research to trace and study chemical reactions and mechanisms due to the presence of the carbon-13 isotope, which is detectable by nuclear magnetic resonance spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acrylonitrile-3-13C can be synthesized through the ammoxidation of propylene, where propylene reacts with ammonia and oxygen in the presence of a catalyst. The reaction conditions typically involve a temperature of around 450°C and a pressure of 150 kPa, using bismuth molybdate and uranium oxyantimonate as catalysts .
Industrial Production Methods: The industrial production of this compound follows a similar process to that of regular acrylonitrile, with the incorporation of the carbon-13 isotopeThis method involves the reaction of propylene, ammonia, and oxygen over a heterogeneous catalyst to produce acrylonitrile .
Chemical Reactions Analysis
Types of Reactions: Acrylonitrile-3-13C undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form polyacrylonitrile, especially in the absence of inhibitors like hydroquinone.
Hydration: The nitrile group can be hydrated to form acrylamide.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to polymerization and hydration.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, redox catalysts, or bases, and can occur in liquid, solid, or gas phases.
Hydration: Typically involves acidic or basic conditions to facilitate the conversion of the nitrile group to an amide.
Major Products:
Polyacrylonitrile: Formed through polymerization.
Acrylamide: Formed through hydration of the nitrile group.
Scientific Research Applications
Acrylonitrile-3-13C is extensively used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
Nuclear Magnetic Resonance Spectroscopy: Used to trace and study chemical reactions and mechanisms.
Metabolic Studies: Utilized in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Material Science: Employed in the synthesis of labeled polymers for studying polymerization processes and properties.
Mechanism of Action
The mechanism of action of acrylonitrile-3-13C involves its incorporation into chemical reactions where the carbon-13 isotope can be traced using nuclear magnetic resonance spectroscopy. This allows researchers to study the pathways and intermediates involved in various chemical processes. The presence of the carbon-13 isotope provides a unique signature that can be detected and analyzed .
Comparison with Similar Compounds
Acrylonitrile-1-13C: Another isotope-labeled acrylonitrile with the carbon-13 isotope at the first carbon position.
Acrylonitrile-13C3: A compound where all three carbon atoms are labeled with carbon-13.
Uniqueness: Acrylonitrile-3-13C is unique due to the specific placement of the carbon-13 isotope at the third carbon position, which allows for targeted studies of chemical reactions and mechanisms involving this particular carbon atom. This specificity provides detailed insights into the behavior and transformation of the carbon atom during chemical processes .
Properties
IUPAC Name |
(313C)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHHRLWOUZZQLW-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583902 | |
Record name | (3-~13~C)Prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55757-47-6 | |
Record name | 2-Propenenitrile-3-13C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55757-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-~13~C)Prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55757-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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